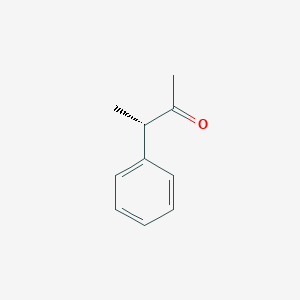

(3S)-3-Phenylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

23406-52-2 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(3S)-3-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 |

InChI Key |

CVWMNAWLNRRPOL-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)C |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3s 3 Phenylbutan 2 One

Stereochemical Course of Nucleophilic Additions to the Carbonyl Group

The addition of nucleophiles to the carbonyl group of (3S)-3-Phenylbutan-2-one results in the formation of a new stereocenter. The stereochemical course of this process, meaning which diastereomer is preferentially formed, is dictated by a combination of electronic and steric factors. uwindsor.calibretexts.org

Influence of Reagent Nucleophilicity and Metal Identity

The nature of the attacking nucleophile and the associated metal cation significantly influences the stereochemical outcome of the addition reaction. rsc.org Studies on the condensation of phenylmetallic compounds with (±)-3-phenylbutan-2-one have shown that the nucleophilicity of the reagent plays a crucial role. rsc.org

For instance, the reaction of different phenylmetallic reagents (PhM) with 3-phenylbutan-2-one (B1615089) yields varying diastereomeric ratios of the corresponding tertiary alcohols. The table below illustrates the influence of the metal (M) on the stereoselectivity of the reaction.

Data derived from studies on the influence of metal identity on the stereochemical outcome of nucleophilic addition to 3-phenylbutan-2-one.

The observed trend suggests that as the covalent character of the organometallic reagent increases (from PhLi to Ph3Al), the proportion of the anti diastereomer increases. This can be attributed to the different coordination abilities of the metal cations and the varying degrees of aggregation of the organometallic reagents, which in turn affect the transition state geometry. rsc.org

Solvent Polarity Effects on Stereoselectivity

The polarity of the solvent can have a pronounced effect on the stereoselectivity of nucleophilic additions to chiral ketones. While specific data for this compound is not extensively detailed in the provided search results, the general principles suggest that solvent polarity can influence the aggregation state of organometallic reagents and the solvation of the transition state, thereby altering the diastereomeric ratio of the products. For instance, in some systems, polar solvents can favor the formation of chelated transition states, leading to a reversal of stereoselectivity compared to non-polar solvents. libretexts.org

Transition State Analysis (e.g., Felkin's Model, Karabatsos Conformations)

To predict and rationalize the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds like this compound, several transition state models have been developed. The most widely accepted is the Felkin-Anh model. uwindsor.cawikipedia.org

Felkin-Anh Model: This model predicts the major diastereomer by considering the steric interactions in the transition state. uwindsor.cayoutube.com It postulates that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. uwindsor.ca The nucleophile then attacks the carbonyl carbon from the less hindered face, which is opposite to the large group. youtube.com For this compound, the phenyl group would be considered the large group (L), the methyl group as the medium group (M), and the hydrogen as the small group (S). According to the Felkin-Anh model, the nucleophile would preferentially attack from the face opposite the phenyl group.

Karabatsos Conformations: The Karabatsos model provides a more detailed analysis of the ground-state conformations of the ketone that lead to the transition states. It considers the eclipsing interactions between the substituents on the α-carbon and the incoming nucleophile. While the Felkin-Anh model is generally more predictive, the Karabatsos model offers additional insights into the conformational preferences of the reactant.

The application of these models allows for a rational prediction of the stereochemical outcome, which is crucial for the stereoselective synthesis of chiral molecules. uwindsor.cawikipedia.org

Role of Electrophilic Catalysts and Metal Salts

The addition of electrophilic catalysts, such as Lewis acids or certain metal salts, can significantly alter the stereochemical course of nucleophilic additions. rsc.orglibretexts.org These catalysts can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and influencing the conformation of the transition state. libretexts.org

For example, the addition of iron(III) and copper(I) salts to the reaction of phenylmetallic compounds with (±)-3-phenylbutan-2-one has been shown to modify the diastereomeric ratio of the products. rsc.org This effect is attributed to the formation of different reactive species and transition state assemblies. In some cases, chelation control can become dominant in the presence of certain metal salts, leading to a reversal of the stereoselectivity predicted by the Felkin-Anh model. libretexts.org

Mechanistic Pathways of Biocatalytic Reductions and Oxidations

Biocatalysis offers a powerful and environmentally friendly approach for the reduction and oxidation of ketones like this compound. rsc.orgnih.gov Enzymes, particularly ketoreductases (KREDs), can exhibit high enantioselectivity and operate under mild reaction conditions. rsc.org

Hydride Transfer vs. Electron Transfer Mechanisms

The reduction of the carbonyl group in this compound by biocatalysts typically proceeds through a hydride transfer mechanism. rsc.orglibretexts.org In this process, a hydride ion (H⁻) is transferred from a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), to the carbonyl carbon. rsc.orglibretexts.org The reaction is often facilitated by a catalytic tetrad of amino acid residues in the enzyme's active site, which includes a tyrosine residue that acts as a general acid to protonate the carbonyl oxygen. rsc.org This concerted or stepwise process leads to the formation of the corresponding chiral alcohol with high stereospecificity. libretexts.orglibretexts.org

In contrast, an electron transfer mechanism involves the transfer of one or more electrons to the substrate. While less common for the direct reduction of simple ketones, electron transfer can be an initial step in certain biocatalytic radical reactions. nih.gov For the typical biocatalytic reduction of ketones like this compound, the hydride transfer mechanism is the predominant pathway. libretexts.orgnih.gov The distinction is important as the nature of the hydrogen transfer (as a hydride or a hydrogen radical) can be influenced by the enzyme's active site environment and the substrate's electronic properties. nih.gov

Enzyme Selectivity and Specificity

The stereoselective transformation of prochiral ketones is a critical endeavor in synthetic organic chemistry, and enzymes, with their inherent chirality, serve as powerful catalysts for such reactions. The selectivity and specificity of enzymes in reactions involving this compound and structurally related ketones are governed by the precise three-dimensional architecture of the enzyme's active site. researchgate.net This active site complements the transition state of the preferred reaction, thereby lowering the activation energy for one enantiomer or leading to the formation of a specific stereoisomer. researchgate.net

Enzymes exhibit remarkable specificity, which is most evident in the reaction rate (kcat/Km) for a particular substrate. researchgate.net Several classes of enzymes, including alcohol dehydrogenases (ADHs), transaminases, and lipases, have been employed in the stereoselective synthesis of chiral molecules from ketones. polimi.itmdpi.comresearchgate.net

In the context of ketones similar to 3-phenylbutan-2-one, alcohol dehydrogenases have demonstrated high chemoselectivity and stereoselectivity. For instance, in a study on the reduction of a mixture of (E)-3-methyl-4-phenylbut-3-en-2-one and (S)-3-methyl-4-phenylbutan-2-one, various ADHs were screened. The results indicated that specific ADHs could selectively reduce the saturated ketone, yielding distinct diastereomers of the corresponding alcohol. This highlights the enzyme's ability to differentiate between subtle structural differences and control the stereochemical outcome. polimi.it

Transaminases are another class of enzymes that exhibit high stereoselectivity in the synthesis of chiral amines from prochiral ketones. In the synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone, transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) were utilized. Both enzymes displayed a high degree of stereoselectivity, producing the (S)-enantiomer of the amine with enantiomeric excesses of 92.0% and 89.3%, respectively. This demonstrates the enzyme's ability to selectively transfer an amino group to one face of the prochiral ketone. mdpi.com

Lipases are also widely used for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. researchgate.netnih.gov In a study on the hydrolytic resolution of (R,S)-3-phenylbutyl 4-methylpyazolide, Novozym 435, a commercially available lipase, was found to be effective. The enzyme selectively hydrolyzed one enantiomer, allowing for the separation of the two. The enantiomeric ratio (E), a measure of the enzyme's selectivity, was determined to be 36 under optimal conditions. researchgate.net

The following table summarizes the selectivity of different enzymes in reactions involving ketones structurally related to this compound.

| Enzyme Class | Substrate | Product | Selectivity | Reference |

| Alcohol Dehydrogenase (ADH) | (S)-3-methyl-4-phenylbutan-2-one | (2R,3S)- and (2S,3S)-3-methyl-4-phenylbutan-2-ol | High diastereoselectivity | polimi.it |

| Transaminase (CviTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 92.0% ee | mdpi.com |

| Transaminase (VflTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 89.3% ee | mdpi.com |

| Lipase (Novozym 435) | (R,S)-3-phenylbutyl 4-methylpyazolide | (S)-3-phenylbutyl 4-methylpyazolide | E = 36 | researchgate.net |

Mechanistic Insights into Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones. The use of chiral catalysts, typically transition metal complexes with chiral ligands, allows for the enantioselective addition of hydrogen across the carbonyl group. The mechanistic details of these processes, particularly for ketones like 3-phenylbutan-2-one, have been the subject of extensive research.

Kinetic resolution (KR) is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. However, the maximum theoretical yield of the desired product in a KR is 50%. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.govnih.gov

For a successful DKR in the context of asymmetric hydrogenation of a racemic ketone, several conditions must be met. The rate of racemization of the ketone must be comparable to or faster than the rate of hydrogenation of the faster-reacting enantiomer. Additionally, the hydrogenation step itself must be highly enantioselective and irreversible. nih.gov

In the asymmetric hydrogenation of 3-phenylbutan-2-one, a DKR process can be envisioned where a chiral ruthenium catalyst is used in the presence of a base, which facilitates the racemization of the ketone via enolization. The chiral catalyst then selectively hydrogenates one of the enantiomers to the corresponding chiral alcohol.

The efficiency of a DKR process is often described by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow). A high E value is crucial for achieving high enantiomeric excess in the product. nih.gov

The mechanism of asymmetric hydrogenation of ketones catalyzed by ruthenium(II) complexes with chiral diphosphine and diamine ligands has been shown to involve a metal-ligand cooperative effect. mdpi.com In this mechanism, the hydrogenation does not proceed through a direct interaction of the ketone's carbonyl group with the metal center. Instead, it is proposed to occur via a six-membered pericyclic transition state in the outer coordination sphere of the metal complex. mdpi.com

The key steps in this proposed mechanism are:

Heterolytic cleavage of dihydrogen (H₂) by the ruthenium complex to form a ruthenium hydride species.

Simultaneous transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the ketone. mdpi.com

This concerted transfer of a hydride and a proton is facilitated by the bifunctional nature of the catalyst, where both the metal and the ligand actively participate in the bond-breaking and bond-forming steps of the reaction. mdpi.comnih.gov This cooperative mechanism avoids the need for the ketone to coordinate directly to the metal center, which can be a slow or unfavorable process for some substrates. mdpi.com

Kinetic studies and the detection of key intermediates by mass spectrometry and NMR spectroscopy have provided evidence for this dual-functional mechanism. mdpi.com The rate of hydrogenation and the enantioselectivity of the reaction can be influenced by factors such as the nature of the solvent, the presence of a base, and the hydrogen pressure. mdpi.com

Elimination Reactions and Stereochemical Outcomes

Elimination reactions of substrates derived from 3-phenylbutan-2-one, such as the corresponding halides or tosylates, proceed with specific stereochemical outcomes that are dictated by the reaction mechanism, typically an E2 (bimolecular elimination) mechanism. The E2 reaction requires a specific spatial arrangement of the leaving group and the proton being abstracted, known as an anti-periplanar conformation. This stereochemical requirement directly influences the geometry of the resulting alkene product.

For example, the E2 elimination of (2S,3S)-2-bromo-3-phenylbutane upon treatment with a strong base like sodium ethoxide leads to the formation of (E)-2-phenyl-2-butene as the major product. nih.gov In the transition state of this reaction, the hydrogen atom at C3 and the bromine atom at C2 must be in an anti-periplanar arrangement. This conformation places the phenyl group and the methyl group on opposite sides of the developing double bond, resulting in the (E)-isomer. nih.gov

Conversely, the elimination reaction of a different stereoisomer of the starting material will lead to a different stereoisomer of the product. For instance, the E2 elimination of the tosylate of (2R,3S)-3-phenylbutan-2-ol with sodium ethoxide yields (Z)-2-phenylbut-2-ene. Again, the anti-periplanar arrangement of the tosylate leaving group and the β-hydrogen in the transition state dictates that the phenyl and methyl groups end up on the same side of the newly formed double bond, giving the (Z)-isomer.

The stereochemical outcome of these elimination reactions is a direct consequence of the stereochemistry of the starting material and the mechanistic requirement for an anti-periplanar transition state in the E2 reaction.

The following table summarizes the stereochemical outcomes of E2 elimination reactions for different stereoisomers of 3-phenylbutane derivatives.

| Starting Material | Reagent | Major Product | Reference |

| (2S,3S)-2-bromo-3-phenylbutane | Sodium ethoxide | (E)-2-phenyl-2-butene | nih.gov |

| Tosylate of (2R,3S)-3-phenylbutan-2-ol | Sodium ethoxide | (Z)-2-phenyl-2-butene |

Chiroptical Properties and Stereochemical Characterization in Research

Determination of Enantiomeric Excess and Absolute Configuration

The quantitative analysis of enantiomeric purity and the assignment of the absolute configuration are critical steps in the study of chiral molecules like (3S)-3-Phenylbutan-2-one.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. chiralpedia.com The principle lies in the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and, thus, separation. chiralpedia.com

While specific chiral HPLC methods for the direct separation of 3-phenylbutan-2-one (B1615089) enantiomers are not extensively detailed in publicly available literature, the separation of structurally related compounds provides a strong basis for method development. For instance, the successful separation of 3-hydroxy-3-phenylbutan-2-one (B8786790) has been achieved using reverse-phase HPLC with a Newcrom R1 column. rsc.org This suggests that similar methodologies, likely with polysaccharide-based chiral stationary phases such as those derived from cellulose (B213188) or amylose, could be effective for resolving the enantiomers of 3-phenylbutan-2-one. nih.gov The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol such as isopropanol, is crucial for optimizing the separation. researchgate.net

Table 1: Representative Chiral HPLC Systems for Related Compounds

| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| 3-hydroxy-4-phenylbutan-2-one | Chiralcel OD | 2-propanol-hexane 10:90 | UV | researchgate.net |

| 3-hydroxy-3-phenylbutan-2-one | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not Specified | rsc.org |

This table illustrates common chiral HPLC setups for similar compounds, providing a likely starting point for the analysis of this compound.

The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two enantiomers in the chromatogram.

Spectroscopic techniques that rely on the interaction of chiral molecules with polarized light are indispensable for assigning the absolute configuration.

Optical Rotation:

Optically active compounds like this compound rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer. The specific rotation, [α], is a standardized measure of this property. While it is established that the (R)- and (S)-enantiomers of 3-phenyl-2-butanone exhibit distinct optical activities, specific, experimentally determined values for the specific rotation of this compound are not readily found in a comprehensive search of scientific literature. The sign of the rotation (positive or negative) would definitively characterize the enantiomer as dextrorotatory (+) or levorotatory (-).

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This technique provides detailed information about the stereochemical environment of chromophores within the molecule. For this compound, the carbonyl group and the phenyl ring act as chromophores. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for the (S)-enantiomer. rsc.orglibretexts.org

Similar to optical rotation data, specific experimental CD spectra for this compound are not widely published. However, theoretical calculations and comparisons with the spectra of analogous chiral ketones can provide insights into the expected spectral features. rsc.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.

Computational Chemistry Studies on 3s 3 Phenylbutan 2 One and Its Reactivity

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have been instrumental in elucidating the intricacies of chemical reactions involving (3S)-3-Phenylbutan-2-one. These methods allow for the detailed exploration of potential energy surfaces, providing insights into the factors that govern reaction outcomes.

The characterization of transition states is a cornerstone of understanding reaction mechanisms. For the nucleophilic addition of cyanide to this compound, quantum chemical calculations have been employed to map out the energy landscape. nih.gov By computing the free activation barriers, researchers can predict the feasibility and relative rates of different reaction pathways.

For instance, the calculated free activation energies (ΔG≠) for the cyanide addition to this compound are significantly higher than those for the analogous reaction with (S)-2-phenylpropanal, indicating a slower reaction rate for the ketone. nih.gov These calculations, performed at a high level of theory (DLPNO-CCSD(T)/def2-TZVPP//M062X-6-311+G*), provide a quantitative basis for comparing the reactivity of different carbonyl compounds. nih.gov

Table 1: Computed Free Activation Barriers for Cyanide Addition

| Reactant | Approach | ΔG≠ (kcal/mol) |

|---|---|---|

| (S)-3-Phenylbutan-2-one | Felkin-Anh | >15.0 |

| (S)-2-Phenylpropanal | Felkin-Anh | 9.3 |

Data computed at the DLPNO-CCSD(T)/def2-TZVPP//M062X-6-311+G level.* nih.gov

The Felkin-Anh model is a widely used concept to explain the π-facial stereoselectivity in nucleophilic additions to chiral carbonyl compounds. nih.govwikipedia.org Quantum chemical calculations have provided a quantitative rationalization for this model in the context of the reaction between cyanide and this compound. nih.gov

These studies have revealed that the preference for the Felkin-Anh addition pathway is primarily governed by steric factors, which result in a less destabilizing strain energy. nih.gov This contradicts the traditional view that Pauli repulsion is the dominant factor. Furthermore, favorable electrostatic interactions also contribute to the preferred trajectory of the nucleophile. nih.gov The Anh-Eisenstein model further refines this by considering the anti-periplanar effect, where orbital interactions stabilize the incoming nucleophile. wikipedia.orgcapes.gov.br

Energy decomposition analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. semanticscholar.orgu-tokyo.ac.jp

Molecular Dynamics Simulations to Elucidate Conformational Preferences

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide valuable insights into the conformational preferences of molecules like this compound in different environments. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the transitions between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, MD simulations can be used to explore the conformational landscape of related dihydroxybutanones, which can inform the understanding of this compound's flexibility. acs.org

In Silico Screening and Molecular Docking Studies (relevant for derivatives' interactions)

In silico screening and molecular docking are computational methods used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govmdpi.combiotech-asia.org While direct studies on this compound may be limited, these techniques are highly relevant for studying the interactions of its derivatives.

In a typical molecular docking study, the three-dimensional structure of the target protein is used to create a virtual binding site. mdpi.com Derivatives of this compound can then be computationally "docked" into this site to predict the most favorable binding orientation and to estimate the binding energy. nuph.edu.ua This information can be used to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govmdpi.com For example, similar computational approaches have been successfully applied to identify potential inhibitors for various enzymes. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry methods, particularly density functional theory (DFT), are widely used to predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. ias.ac.innih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of complex spectra.

For this compound, computational methods can be used to calculate its vibrational frequencies, chemical shifts, and electronic transitions. ias.ac.in By performing a conformational analysis, researchers can identify the most stable conformers of the molecule and calculate the spectroscopic parameters for each. This allows for a more accurate prediction of the observed spectrum, which is often a population-weighted average of the spectra of the individual conformers.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-Phenylpropanal |

| Cyanide |

| 3-Phenyl-2-butanone |

| 2-(phenyl)-2-butanol |

| 3-hydroxy-3-phenyl-butan-2-one |

| 3-phenylbutan-2-ol |

| 1-amino-3-phenylbutan-2-ol |

| 2-azabutadiene |

| 1,3-butadiene |

| Acrolein |

| 1-aza-1,3-butadiene |

| 2-Chloroquinoline |

| Acarbose |

| Voglibose |

| Miglitol |

| Pyronaridine |

| Simeprevir |

| RMC-4550 |

| IACS-13909 |

| SHP389 |

| 2-([1,1'-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3 diazabicyclo [3.1.0]hex-3-ene |

Applications of 3s 3 Phenylbutan 2 One As a Chiral Building Block

Precursor in the Stereoselective Synthesis of Complex Organic Molecules

The utility of (3S)-3-Phenylbutan-2-one as a precursor is highlighted in its role in stereoselective synthesis, where it can be elaborated into molecules with multiple stereocenters. The existing chirality in the molecule influences the stereochemical outcome of subsequent reactions, allowing for the controlled synthesis of specific diastereomers.

A key strategy in elaborating chiral ketones is the introduction of adjacent stereocenters. For instance, the enantioselective synthesis of related α-hydroxy ketones, such as (S)-3-hydroxy-4-phenylbutan-2-one, has been achieved through methods like the asymmetric epoxidation of enones followed by hydrogenolysis. researchgate.net This demonstrates a pathway to build complexity from a simpler chiral precursor. While not starting from this compound itself, the synthesis of (3S,4R)-3,4-epoxy-4-phenylbutan-2-one showcases the creation of a new stereocenter adjacent to a phenyl-bearing carbon, leading to a di-functionalized chiral building block. researchgate.net This epoxyketone can then be transformed into a chiral diol, further expanding its synthetic utility. researchgate.net

The table below summarizes an example of a stereoselective transformation to create a more complex molecule from a related chiral precursor.

| Starting Material Precursor | Reaction Type | Product | Key Feature |

| 1-Phenyl-3-buten-2-one | Asymmetric Epoxidation | (3S,4R)-3,4-epoxy-4-phenylbutan-2-one | Creation of a new stereocenter with high enantioselectivity. researchgate.net |

| (3S,4R)-3,4-epoxy-4-phenylbutan-2-one | Hydrogenolysis | (S)-3-hydroxy-4-phenylbutan-2-one | Conversion to a chiral hydroxyketone. researchgate.net |

Building Block for Chiral Alcohols and Amines

This compound is a direct precursor to valuable chiral alcohols and amines. These transformations typically involve the stereoselective reduction of the ketone or a reductive amination process.

The asymmetric reduction of the ketone functionality in this compound leads to the formation of the corresponding chiral alcohol, (2S,3S)-3-phenylbutan-2-ol. Various methods, including the use of chiral reducing agents like modified borohydrides, are effective for such transformations. rsc.org Enzymatic reductions, utilizing alcohol dehydrogenases, also offer a highly selective route to these chiral alcohols. researchgate.net

Furthermore, this compound can be converted into chiral amines through biocatalytic reductive amination. Amine dehydrogenases (AmDHs) and transaminases (TAs) are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgresearchgate.netmdpi.com For example, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with high enantioselectivity using amine dehydrogenases. frontiersin.org Similarly, transaminases have been employed in the synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone, a structurally related ketone, demonstrating the potential for highly stereoselective amination. mdpi.comresearchgate.net

The following table details the synthesis of chiral alcohols and amines from ketone precursors.

| Precursor Ketone | Transformation | Reagent/Catalyst | Chiral Product |

| This compound | Asymmetric Reduction | Chiral Borohydride Reagents | (2S,3S)-3-phenylbutan-2-ol |

| 4-Phenyl-2-butanone | Biocatalytic Reductive Amination | Transaminase (TA) and Pyruvate Decarboxylase (PDC) | (S)-3-amino-1-phenylbutane mdpi.comresearchgate.net |

| 3-Hydroxybutan-2-one | Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | (3S)-3-aminobutan-2-ol frontiersin.org |

Intermediate in the Synthesis of Optically Active Pharmaceuticals and Agrochemicals (General Chemical Intermediate Role)

Chiral amines and alcohols are fundamental building blocks in the synthesis of a vast array of optically active pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The ability to synthesize specific stereoisomers of these intermediates from precursors like this compound is therefore of significant industrial importance. The biological activity of many drugs is highly dependent on their stereochemistry, making access to enantiomerically pure intermediates critical. researchgate.netresearchgate.net

The chiral amines and alcohols derived from this compound can be incorporated into larger, more complex molecules that form the core structures of active pharmaceutical ingredients (APIs). For example, chiral amino alcohols are key components in a variety of drugs. The production of single enantiomers of drug intermediates is a major focus in the pharmaceutical industry to ensure the efficacy and safety of the final drug product. researchgate.netnih.gov The use of biocatalytic methods, such as enzymatic reductions and aminations, is a growing trend in the sustainable production of these chiral intermediates. researchgate.netnih.gov

Derivatization for Advanced Materials or Specialized Organic Structures

While the primary application of this compound is as a chiral building block in organic synthesis, the potential exists for its derivatization to create advanced materials or specialized organic structures. The incorporation of chiral units into polymers or other materials can impart unique properties.

For instance, biomimetic materials have been created using poly-3-hydroxybutyrate (a chiral polymer) modified with chlorophyll (B73375) derivatives. mdpi.com This work illustrates the principle of combining chiral molecules with polymers to develop functional materials. Although direct examples of the derivatization of this compound for material science applications are not prominent in the reviewed literature, its chiral nature makes it a candidate for such explorations. The phenyl group and the ketone functionality offer sites for further chemical modification and polymerization, potentially leading to the development of novel chiral polymers or liquid crystals.

Advanced Analytical Techniques in the Research of 3s 3 Phenylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3S)-3-Phenylbutan-2-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a map of the hydrogen atoms within the molecule. For 3-phenylbutan-2-one (B1615089), the aromatic protons of the phenyl group typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton (CH) adjacent to the phenyl group and the carbonyl group shows a quartet, while the methyl protons (CH₃) appear as doublets and singlets at distinct chemical shifts.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is characteristically observed as a singlet at a downfield chemical shift, typically above 200 ppm. The carbons of the phenyl ring resonate in the aromatic region (around 120-140 ppm), while the aliphatic carbons appear at upfield shifts. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR signals.

Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and UPLC-MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 3-phenylbutan-2-one, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ). nih.govnist.gov Common fragmentation patterns involve the loss of an acetyl group ([M-43]⁺) or a phenyl group, leading to characteristic fragment ions. nih.gov The base peak, the most intense peak in the spectrum, for 3-phenylbutan-2-one is often the molecular ion peak itself. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is 148.088815002 Da. nih.gov

UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. This method separates the components of a mixture by UPLC, and the eluting compounds are then detected and identified by the mass spectrometer. This is particularly useful in reaction monitoring and impurity profiling. For instance, in the analysis of related compounds like 3-hydroxy-3-phenylbutan-2-one (B8786790), a reverse-phase HPLC method can be employed with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 3-phenylbutan-2-one exhibits several characteristic absorption bands that confirm its structure. A strong, sharp absorption band is observed in the region of 1700-1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. spectrabase.com The presence of the phenyl group is confirmed by the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the ring, typically found in the 1450-1600 cm⁻¹ region. Additionally, C-H bending vibrations for the methyl and methine groups are observed at lower frequencies.

The comprehensive Aldrich FT-IR Collection provides a vast library of spectra, including those for various ketones, which can be used for comparison and confirmation of the identity of 3-phenylbutan-2-one. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-phenylbutan-2-one is characterized by absorption bands arising from the electronic transitions of the phenyl group and the carbonyl group.

The phenyl group exhibits characteristic absorption bands in the UV region, typically around 254 nm, corresponding to the π → π* transitions of the aromatic ring. The carbonyl group shows a weaker n → π* transition at a longer wavelength, often above 280 nm. The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is extensively used for the analysis of volatile and semi-volatile compounds.

In the context of this compound research, GC-MS is an invaluable tool for monitoring the progress of reactions and analyzing the composition of product mixtures. nist.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification.

For 3-phenylbutan-2-one, the NIST Mass Spectrometry Data Center provides reference mass spectra obtained by GC-MS, which serve as a standard for comparison. nih.gov The data includes the top three highest peaks at m/z values of 148, 105, and 43. nih.gov

| Analytical Technique | Key Findings for this compound |

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm (multiplet); Methine proton: quartet; Methyl protons: doublets and singlets. |

| ¹³C NMR | Carbonyl carbon: >200 ppm; Aromatic carbons: ~120-140 ppm. nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺: m/z 148. nih.govnist.gov |

| High-Resolution MS | Exact Mass: 148.088815002 Da. nih.gov |

| Infrared (IR) Spectroscopy | C=O stretch: ~1700-1725 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹. spectrabase.com |

| UV-Vis Spectroscopy | π → π* (phenyl): ~254 nm; n → π* (carbonyl): >280 nm. |

| GC-MS | Top three mass spectral peaks (m/z): 148, 105, 43. nih.gov |

Future Research Directions and Emerging Trends in the Chemistry of 3s 3 Phenylbutan 2 One

The chiral ketone (3S)-3-Phenylbutan-2-one serves as a valuable stereodefined building block in organic synthesis. As the demand for enantiomerically pure compounds grows, particularly in the pharmaceutical and agrochemical industries, research continues to push the boundaries of synthetic efficiency and innovation. numberanalytics.com This article explores the future research directions and emerging trends related to this specific compound, focusing on catalysis, integrated reaction systems, computational modeling, and new synthetic applications.

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Phenylbutan-2-one, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves asymmetric catalysis or chiral resolution. For example, enantioselective Friedel-Crafts alkylation using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) can yield the (S)-enantiomer. Post-synthesis, stereochemical purity should be verified via chiral HPLC or polarimetry. If using hydrogenation (e.g., palladium catalysts as in Lindlar systems for related ketones), ensure reaction conditions (temperature, pressure) are optimized to minimize racemization . X-ray crystallography (as in ) provides definitive stereochemical confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the carbon skeleton and substituent positions. For example, the ketone carbonyl signal typically appears at ~205–215 ppm in C NMR.

- IR Spectroscopy : The carbonyl stretch (C=O) near 1700–1750 cm is critical (similar to IR data in ) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO).

Combine these with melting point analysis (if crystalline) and optical rotation measurements for stereochemical validation .

Q. How should researchers handle discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer : Cross-validate results using multiple techniques. For instance, if experimental solubility diverges from computational predictions (e.g., COSMO-RS models), repeat experiments under controlled conditions (temperature, solvent purity). Refer to standardized databases like NIST ( ) for benchmark data. If inconsistencies persist, consider impurities or isomerization; employ GC-MS or HPLC to check sample purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

- Methodological Answer : NMR-derived NOE (Nuclear Overhauser Effect) experiments can provide spatial proximity data, while X-ray crystallography (as in ) offers unambiguous 3D structural confirmation. If results conflict, re-examine sample preparation: crystallography requires high-purity single crystals, while NMR may detect dynamic equilibria (e.g., keto-enol tautomerism). Use chiral shift reagents in NMR or computational DFT simulations to reconcile discrepancies .

Q. What strategies are effective for studying the environmental fate or surface interactions of this compound in laboratory settings?

- Methodological Answer :

- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with common lab surfaces (glass, stainless steel). highlights molecular-level surface chemistry approaches .

- Degradation Pathways : Perform controlled oxidation experiments (e.g., ozonolysis) and monitor products via GC-MS. Assess photostability under UV/Vis light using quartz reactors.

- Environmental Impact : Follow protocols from regulatory databases (e.g., EPA DSSTox in ) to evaluate toxicity or biodegradability .

Q. How can researchers design experiments to optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, Salen) with varying metal centers (e.g., Ru, Rh).

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track ee during synthesis.

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, solvent polarity, catalyst loading). Triangulate data from chiral HPLC, kinetic modeling, and computational docking studies .

Notes for Methodological Rigor

- Data Triangulation : Combine structural (X-ray), spectroscopic (NMR/IR), and computational (DFT) data to validate findings .

- Safety Protocols : Follow OSHA guidelines () for handling ketones, including proper ventilation and PPE .

- Ethical Research Design : Align with institutional review standards for environmental and safety impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.